Tralomethrin

概要

説明

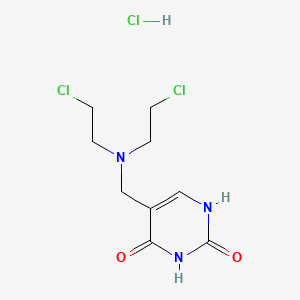

Tralomethrin is a pyrethroid insecticide . It has potent insecticidal properties and kills by modifying the gating kinetics of the sodium channels in neurons, increasing the length of time the channel remains open after a stimulus, thereby depolarizing the neuron for a longer period of time .

Synthesis Analysis

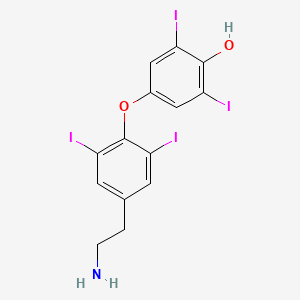

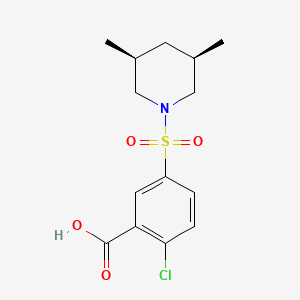

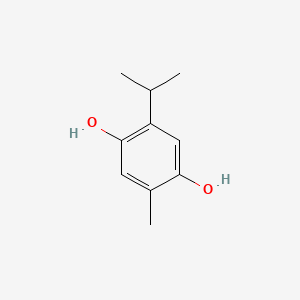

This compound is a carboxylic ester resulting from the formal condensation between (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and the alcoholic hydroxy group of (2S)-hydroxy(3-phenoxyphenyl)acetonitrile .Molecular Structure Analysis

The molecular formula of this compound is C22H19Br4NO3 . Its molar mass is 665.01 g/mol . The structure of this compound includes a cyclopropane ring, a nitrile group, and a phenoxybenzyl group .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 1.70 g/cm3 at 20 °C . It has a melting point of 138 to 148 °C and a boiling point of 594 °C .科学的研究の応用

Biological Activity Studies

- Toxicological and Electrophysiological Activities against Insects: Research by Nobushige and Itaya (2010) examined the biological activity of tralomethrin against larvae of the tobacco cutworm, Spodoptera lituya. The study involved injection and topical application methods and electrophysiological studies. It was found that this compound was almost as potent as deltamethrin when injected, and it delayed the onset of moribund symptoms longer than deltamethrin in topical applications. These findings indicate the potential of this compound in insect control applications (Nobushige & Itaya, 2010).

Analytical and Chemical Studies

- Gas Chromatographic Analysis Challenges: A study by Valverde et al. (2002) highlighted issues in distinguishing this compound from deltamethrin in gas chromatographic multiresidue methods. The study found that under certain conditions, this compound is transformed into deltamethrin, suggesting challenges in accurately analyzing these compounds in food products (Valverde et al., 2002).

- Residue Levels in Processed Tomatoes: Research conducted by Boulaid et al. (2005) evaluated the residue levels of this compound in processed tomatoes. This study offers insights into how household processing affects the pesticide residue levels and the variability of these residues in tomatoes (Boulaid et al., 2005).

Environmental Toxicology Studies

- Aquatic Toxicity in Agricultural Applications: Solomon, Giddings, and Maund (2001) assessed the risk of cotton pyrethroids, including this compound, in aquatic ecosystems. This study is crucial in understanding the environmental impact of this compound and other pyrethroids in agricultural settings (Solomon, Giddings, & Maund, 2001).

Residue Level Studies in Food Products

- Residue Levels in Greenhouse Peppers: Another study by Valverde et al. (2002) focused on determining the residue levels of this compound in peppers grown in a greenhouse. This research is significant for understanding the pesticide residue levels in food crops and their implications for food safety (Valverde et al., 2002).

作用機序

Tralomethrin, also known as HAG 107, is a potent insecticidal compound. It belongs to the class of pyrethroid insecticides, which are synthetic analogs of naturally occurring pyrethrins .

Target of Action

The primary target of this compound is the voltage-gated sodium channels (VGSCs) in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .

Mode of Action

This compound acts by modifying the gating kinetics of the sodium channels in neurons . It increases the length of time the channel remains open after a stimulus, thereby depolarizing the neuron for a longer period of time . This leads to uncontrolled spasming and eventual paralysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion influx through VGSCs . By prolonging the open state of these channels, this compound causes an excessive influx of sodium ions, leading to prolonged depolarization . This disrupts the normal electrical activity of the neurons, leading to their paralysis .

Result of Action

The primary result of this compound’s action is the paralysis of the nervous system of insects . This is due to the prolonged depolarization of neurons caused by the modification of sodium channel kinetics . Ultimately, this leads to the death of the insect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that pyrethroids are usually broken apart by sunlight and the atmosphere in one or two days . Therefore, the effectiveness of this compound may be reduced in environments with high sunlight exposure. Additionally, it has been found to be toxic to fish , indicating that its use should be carefully managed in aquatic environments to prevent harm to non-target organisms.

Safety and Hazards

Tralomethrin is highly toxic to aquatic organisms . Symptoms of poisoning with pyrethroid compounds like this compound include irritation of skin and eyes, irritability to sound or touch, abnormal facial sensation, sensation of prickling, tingling or creeping on skin, numbness, headache, dizziness, nausea, vomiting, diarrhea, excessive salivation, and fatigue . In severe cases, fluid in the lungs and muscle twitching may develop .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tralomethrin involves the reaction of two starting materials, cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid and cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropane carboxylate. The reaction is carried out in the presence of a catalyst and solvent to yield Tralomethrin.", "Starting Materials": [ "cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid", "cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropane carboxylate" ], "Reaction": [ "Step 1: Dissolve cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid and cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropane carboxylate in a suitable solvent.", "Step 2: Add a catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a sufficient time to allow the reaction to proceed.", "Step 4: After completion of the reaction, cool the reaction mixture and extract the product using an appropriate solvent.", "Step 5: Purify the product using techniques such as chromatography or recrystallization to obtain Tralomethrin." ] } | |

CAS番号 |

66841-25-6 |

分子式 |

C22H19Br4NO3 |

分子量 |

665.0 g/mol |

IUPAC名 |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |

InChIキー |

YWSCPYYRJXKUDB-KAKFPZCNSA-N |

異性体SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

正規SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

外観 |

Solid powder |

Color/Form |

Orange-yellow solid Yellow to beige, resinous solid (tech) |

密度 |

1.70 at 20 °C |

引火点 |

26 °C |

melting_point |

143.0 °C 138-148 °C |

| 1375081-91-6 66841-25-6 |

|

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization. |

溶解性 |

1.20e-07 M In water, 0.8 mg/L In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

tralomethrin tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isome |

蒸気圧 |

3.60e-11 mmHg 3.6X10-11 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tralomethrin affect insects?

A1: this compound, like other pyrethroids, is an axonic poison. It disrupts the nervous system by binding to voltage-gated sodium channels in nerve cells [, ]. This binding prevents the channels from closing properly, leading to a constant influx of sodium ions and hyperexcitation of the nerves. This ultimately paralyzes and kills the insect.

Q2: Does this compound require metabolic activation to exert its insecticidal activity?

A2: Yes, research suggests that this compound undergoes debromination to deltamethrin within the insect's body, and this metabolic conversion is essential for its biological activity []. Inhibiting this conversion significantly delays the onset of poisoning symptoms.

Q3: What are the typical symptoms of this compound poisoning in insects?

A3: this compound poisoning in insects typically manifests as rapid paralysis or knockdown, often followed by death [, ]. The speed of onset and severity of these symptoms can vary depending on factors like insect species, developmental stage, and the dose of this compound received.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C22H19Br4NO3 and a molecular weight of 665.01 g/mol.

Q5: Is there any information available on the spectroscopic data for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic data, analytical methods like gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been used for its identification and quantification in various matrices [, , , ].

Q6: How stable is this compound in the environment?

A6: this compound is relatively unstable in the environment, particularly under the influence of sunlight and rainfall [, ]. Its persistence can vary depending on factors such as temperature, pH, and the presence of organic matter.

Q7: How do environmental factors like rainfall affect this compound's efficacy in the field?

A7: Rainfall, especially within two days of application, can significantly reduce this compound's efficacy against target pests []. This is likely due to the wash-off of the insecticide from treated surfaces, reducing its availability for contact and ingestion by the target insects.

Q8: Is there any information on the compatibility of this compound with other materials or formulations?

A8: Research indicates that this compound can be tank-mixed with other insecticides, such as chlordimeform hydrochloride [] and profenofos [], to potentially enhance its insecticidal efficacy or broaden its spectrum of control.

Q9: What is known about the toxicity of this compound to non-target organisms?

A9: this compound is highly toxic to aquatic organisms []. Studies have shown that it can cause cardiovascular and developmental toxicity in zebrafish embryos at environmentally relevant concentrations [].

Q10: What are the potential risks of this compound to beneficial insects?

A10: As an insecticide, this compound poses risks to beneficial insects, including natural enemies of pests. For example, it negatively affects the survival and longevity of the parasitic wasp Diaeretiella rapae, a natural enemy of the cabbage aphid [].

Q11: Is there evidence of insecticide resistance to this compound?

A11: Yes, studies have documented the development of resistance to this compound in insect populations. For instance, the green peach aphid (Myzus persicae) has shown decreased susceptibility to this compound and other pyrethroids [].

Q12: Can cross-resistance to other pyrethroids occur in insects resistant to this compound?

A12: Yes, cross-resistance is a significant concern with pyrethroids. Insects that develop resistance to one pyrethroid, like this compound, may also exhibit resistance to other pyrethroids, even if they haven't been directly exposed to them []. This is often attributed to shared modes of action and detoxification mechanisms among pyrethroids.

Q13: What are the common methods for detecting and quantifying this compound residues?

A13: Gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [, ] are commonly employed techniques for the analysis of this compound residues in various matrices like food, water, and environmental samples.

Q14: Can this compound be distinguished from its metabolites or degradation products using these analytical methods?

A14: Yes, techniques like HPLC-MS/MS allow for the separation and identification of this compound from its metabolites and degradation products []. This is crucial for accurately assessing the fate and behaviour of this compound in the environment and biological systems.

Q15: Are there alternative pest control strategies to mitigate the risks associated with this compound use?

A15: Yes, integrated pest management (IPM) strategies offer more sustainable alternatives []. These involve combining various methods like cultural control, biological control using natural enemies, and the judicious use of less persistent and selective insecticides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)